molecular formula C18H21N3O5S2 B2497347 Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1060166-19-9

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2497347
CAS No.: 1060166-19-9
M. Wt: 423.5
InChI Key: UULPEJDXBPMLGX-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-17(23)13-7-5-12(6-8-13)15-11-27-18(19-15)20-16(22)14-4-3-9-21(10-14)28(2,24)25/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULPEJDXBPMLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Amidation: The carboxylic acid group of the piperidine derivative is converted to an amide using reagents like carbodiimides.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ether.

    Substitution: Sodium hydroxide, ethanol.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

  • Benzoate moiety : Provides stability and influences the compound's lipophilicity.
  • Thiazole ring : Known for its diverse biological activities, it enhances the compound's reactivity and interaction with biological targets.
  • Piperidine ring : Contributes to the pharmacological properties by enhancing binding affinity to receptors.
  • Methylsulfonyl group : Increases solubility and bioavailability, crucial for therapeutic efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the benzoate and thiazole structures. Research indicates that methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate exhibits significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
1MCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
2HepG22.32Cell cycle arrest at S and G2/M phases

These compounds induce apoptotic cell death by increasing the Bax/Bcl-2 ratio, activating caspase pathways critical for programmed cell death .

Antimicrobial Activity

Compounds containing thiazole derivatives have demonstrated antimicrobial properties. This compound shows moderate to good activity against various bacterial strains, attributed to the methylsulfonyl group enhancing solubility and cellular uptake .

Cytotoxicity Studies

In vitro studies on this compound derivatives have shown significant cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing cell cycle arrest and apoptosis, indicating potential therapeutic applications with reduced side effects .

Selectivity Studies

High selectivity towards cancer cells over normal cells has been observed, suggesting the compound's potential for targeted therapy. For example, certain derivatives showed a high degree of selectivity in targeting sarcoma cells in vivo .

Structure-Activity Relationship (SAR)

Research emphasizes that structural modifications in the piperidine and thiazole components significantly influence biological activity. Variations in substituents on the benzothiazole moiety led to differences in potency against cancer cells, highlighting the importance of SAR in drug design .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and N-methylpiperidine.

    Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate.

Uniqueness

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate is unique due to its combination of a thiazole ring, a piperidine ring, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C17H22N2O4S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Key Functional Groups:

  • Thiazole ring: Contributes to antimicrobial and anticancer properties.
  • Piperidine moiety: Implicated in neuroactive and analgesic effects.
  • Methylsulfonyl group: Enhances solubility and bioavailability.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in cancer models:

Compound Cell Line IC50 (µM)
Compound AA-4311.98 ± 1.22
Compound BHT291.61 ± 1.92

The presence of the thiazole ring is essential for the observed cytotoxicity, as it facilitates interactions with cellular targets involved in cancer progression .

Antimicrobial Activity

Thiazole derivatives have been reported to possess notable antimicrobial properties. For example, compounds structurally related to this compound demonstrated efficacy against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to conventional antibiotics .

The biological activity of this compound is thought to arise from multiple mechanisms:

  • Inhibition of Enzymatic Activity: Similar thiazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
  • Interaction with DNA: Some analogues exhibit the ability to intercalate with DNA, disrupting replication processes in cancer cells .

Case Studies

  • Anticancer Efficacy:
    In a study involving various thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated that modifications on the thiazole ring significantly impacted the compound's potency.
  • Antimicrobial Testing:
    A series of experiments evaluated the compound's effectiveness against resistant bacterial strains. The results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a potential role in treating resistant infections .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several critical features that contribute to the biological activity of this compound:

Structural Feature Impact on Activity
Thiazole ringEssential for cytotoxicity
Piperidine substitutionEnhances neuroactive properties
Methylsulfonyl groupImproves solubility and bioavailability

Q & A

Q. How can multistep synthetic routes be designed and optimized for high-purity Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate?

The synthesis typically involves four key steps:

  • Thiazole core formation : Oxidative condensation of o-aminothiophenol with aldehydes to generate the thiazole moiety.
  • Piperidine carboxamide coupling : Amide bond formation using activated carboxylic acids (e.g., EDC/HOBt) under low temperatures (0–5°C) to minimize side reactions.
  • Sulfonylation : Reaction with methanesulfonyl chloride in anhydrous conditions with a hindered base (e.g., DIPEA) to avoid over-sulfonylation.
  • Esterification : Methanol-mediated esterification under acidic or DCC/DMAP catalysis.
    Optimization strategies include reverse-phase HPLC purification (acetonitrile/water gradient) to achieve >98% purity and monitoring reaction progress via TLC or FT-IR for sulfonyl group formation .

Q. What spectroscopic methods are critical for structural confirmation of this compound?

  • 1H/13C NMR : Key signals include the thiazole H-5 singlet (δ 8.2–8.4 ppm), piperidine protons (δ 2.8–3.4 ppm), methyl ester (δ 3.9 ppm, s), and sulfonyl-linked quaternary carbon (δ 42.5 ppm) .
  • HRMS : Exact mass analysis (calculated [M+H]+: 418.0794) with <2 ppm error.
  • FT-IR : Sulfonyl S=O stretches (1340 cm⁻¹ and 1150 cm⁻¹) and amide C=O (1660 cm⁻¹) .

Q. How can purification challenges due to polar impurities be addressed?

  • Gradient chromatography : Use ethyl acetate/hexane gradients (30:70 to 70:30) with extended dwell times (30 min per step).
  • Crystallization : Screen solvent systems (e.g., ether/dichloromethane) to obtain single crystals for XRD validation .

Q. What are the recommended storage conditions to ensure compound stability?

  • pH control : Store in neutral buffers (pH 7.4) to prevent ester hydrolysis (t1/2 >30 days at 25°C).
  • Light protection : Use amber vials to avoid UV-induced degradation (40% loss after 24 hours at 365 nm).
  • Temperature : Long-term storage at <-20°C to prevent thermal decomposition of the sulfonamide bond .

Advanced Research Questions

Q. How can biological activity screening be systematically conducted for anticancer potential?

  • Primary screening : MTT assay against NCI-60 cell lines (1–100 µM), prioritizing hits with GI50 <10 µM.
  • Mechanistic studies : Flow cytometry for cell cycle arrest (G2/M phase) and Western blotting for apoptosis markers (e.g., cleaved caspase-3).
  • Target identification : Molecular docking (AutoDock Vina) against PI3K/AKT pathway proteins, followed by kinase inhibition assays .

Q. What side reactions occur during sulfonylation, and how can they be mitigated?

  • Over-sulfonylation : Minimize by using bulky bases (DIPEA) and low temperatures (0–5°C).
  • Acid hydrolysis : Maintain anhydrous conditions and monitor reaction progress via FT-IR (S=O peak intensity) .

Q. How can structure-activity relationships (SAR) be explored for thiazole substitutions?

  • Analog synthesis : Introduce electron-withdrawing (-Cl, -CF3) or donating (-OCH3) groups at the thiazole 4-position.
  • 3D-QSAR modeling : Use CoMFA to correlate substituent hydrophobicity with EGFR inhibition .

Q. How should contradictory NMR data between literature sources be resolved?

  • 2D NMR : HSQC and HMBC to assign overlapping piperidine protons (δ 3.1 vs. 2.9 ppm).
  • Isotopic labeling : Synthesize deuterated analogs to confirm proton-carbon correlations .

Q. What strategies are effective for preliminary toxicological profiling?

  • In vitro assays : LDH release in HepG2 cells (24-hour exposure) and metabolic stability in liver microsomes.
  • In vivo models : Zebrafish embryotoxicity screening (72 hpf) for developmental defects .

Q. How can this compound be adapted for chemical biology applications?

  • Photoaffinity probes : Incorporate diazirine groups at the benzoate moiety for target protein crosslinking.
  • PROTACs : Link piperidine nitrogen to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .

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